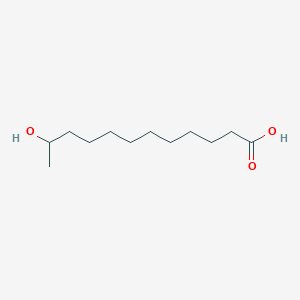

11-Hydroxydodecanoic acid

Overview

Description

Synthesis Analysis

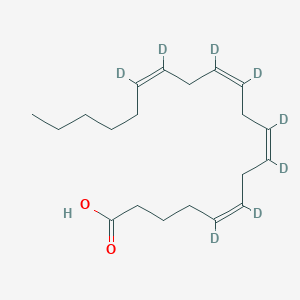

The synthesis of hydroxy fatty acids, such as 11-hydroxydodecanoic acid, often involves complex chemical procedures. For example, the synthesis of deuterium-labeled 11- and 12-hydroxytetradecanoic acids was reported to study a desaturase in Spodoptera littoralis, illustrating the complexity involved in synthesizing such compounds (Navarro, Fabriàs, & Camps, 1996). Another study detailed the synthesis of 12-aminododecanoic and 11-aminoundecanoic acids from vernolic acid, demonstrating a multi-step process to obtain hydroxy fatty acids (Ayorinde, Nana, Nicely, Woods, Price, & Nwaonicha, 1997).

Scientific Research Applications

Chemical Composition and Bioactivity

11-Hydroxydodecanoic acid is identified as a component in various natural substances. For instance, it is present in royal jelly from Greece, where it is one of several newly identified compounds exhibiting antimicrobial activity against bacteria and fungi (Melliou & Chinou, 2005).

Oxidation and Enantiospecificity Studies

In studies focusing on the oxidation of fatty acids, this compound is produced as a result of the oxidation process, such as in the work of cytochrome P450(BioI) (CYP107H1), where it's a primary product (Cryle, Matovic, & De Voss, 2003).

Biosynthesis and Biotechnological Applications

There is significant interest in the biosynthesis of hydroxy fatty acids (HFAs) like this compound, due to their applications in various fields including medical, cosmetic, and food industries. Research demonstrates the effectiveness of certain bio-catalysis strategies in synthesizing these compounds (He, Bennett, San, & Wu, 2019).

Material Science and Surface Chemistry

The compound also finds application in material science. For example, studies on the interaction of similar fatty acids with surfaces like carbon steel highlight the potential of these compounds in developing 'green' corrosion inhibitors (Ghareba & Omanovic, 2010).

Safety and Hazards

Future Directions

The future directions of 11-Hydroxydodecanoic acid research could involve further investigation into its synthesis methods and potential applications. It may be employed for the preparation of higher molecular weight polyesters . Further studies could also explore its mechanism of action and potential uses in various industries.

Mechanism of Action

Target of Action

It’s structurally similar compound, 12-hydroxydodecanoic acid, has been found to interact with alcohol dehydrogenase class-3 .

Mode of Action

It’s structurally similar compound, 12-hydroxydodecanoic acid, has been found to have antifungal properties

Biochemical Pathways

The biosynthesis of ω-hydroxydodecanoic acid from vegetable oils is one of the important green pathways for their chemical-based synthesis . The novel monooxygenase CYP153AL.m from Limnobacter sp. 105 MED was used for the whole-cell biotransformations .

Pharmacokinetics

A study on the metabolism and pharmacokinetics of medium-chain fatty acids after oral administration of royal jelly to healthy subjects might provide some insights .

Action Environment

The action of 11-Hydroxydodecanoic acid can be influenced by various environmental factors. For instance, the biosynthesis of ω-hydroxydodecanoic acid from vegetable oils is one of the important green pathways for their chemical-based synthesis . The efficiency of this process can be significantly enhanced under optimized conditions .

properties

IUPAC Name |

11-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGAHNAFXMVSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954211 | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32459-66-8 | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32459-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

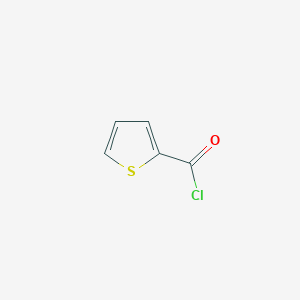

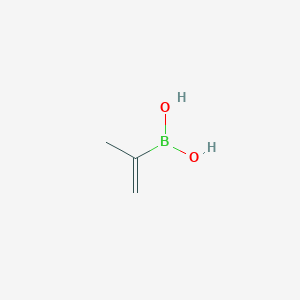

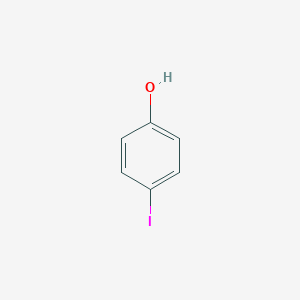

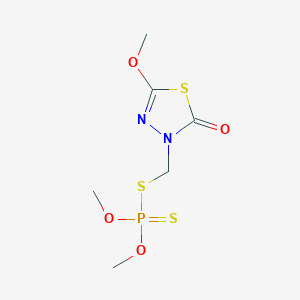

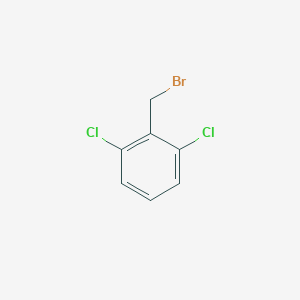

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 11-hydroxylauric acid produced in biological systems?

A: 11-Hydroxylauric acid is produced through the hydroxylation of lauric acid, a saturated fatty acid. This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP4A family [, , , , ]. These enzymes are found in various tissues, including the liver and kidney, and play a crucial role in fatty acid metabolism.

Q2: Is 11-hydroxylauric acid the only product formed during lauric acid hydroxylation?

A: No, the hydroxylation of lauric acid can result in the formation of multiple hydroxylated isomers. Along with 11-hydroxylauric acid, other prominent products include 12-hydroxylauric acid (ω-hydroxylation) and, to a lesser extent, 9- and 10-hydroxylauric acid [, , ]. The ratio of these isomers varies depending on the specific enzyme and organism involved.

Q3: What factors influence the regioselectivity of lauric acid hydroxylation by CYP4A enzymes?

A: Research suggests that the regiospecificity, meaning the preference for hydroxylation at a specific carbon atom, is determined by structural features within the active site of the CYP4A enzymes. Specifically, the presence or absence of a three-residue insert (Ser-114, Gly-115, Ile-116) and the amino acid at position 119 (CYP4A3 numbering) have been identified as key determinants for ω- versus (ω-1)-regiospecificity [].

Q4: Are there any known analytical challenges in studying 11-hydroxylauric acid?

A: Yes, one study highlighted that extraction of 11-hydroxylauric acid from incubation media with ethyl acetate alone can lead to the formation of acetoxy derivatives []. This can significantly impact the quantification and interpretation of results. The study recommends acidifying the incubation media before extraction to prevent this undesired reaction.

Q5: What are the potential applications of understanding 11-hydroxylauric acid formation?

A5: Gaining a deeper understanding of 11-hydroxylauric acid formation could have several implications:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

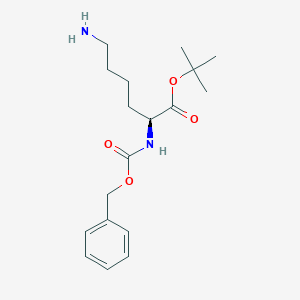

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)

![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)